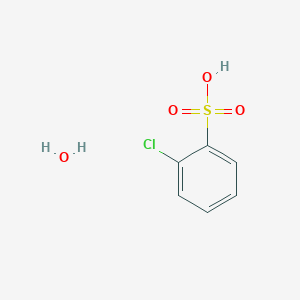

2-Chlorobenzenesulfonic acid;hydrate

Description

2-Chlorobenzenesulfonic acid hydrate (CAS: 27886-58-4) is a sulfonic acid derivative with the molecular formula C₆H₅ClO₃S·H₂O and a molecular weight of 210.64 g/mol (anhydrous: 192.62 g/mol). It is characterized by a chlorine substituent at the ortho position of the benzene ring and a sulfonic acid group (-SO₃H) at the para position. The hydrate form enhances its stability and solubility in aqueous systems, making it suitable for applications in organic synthesis, catalysis, and industrial processes such as electroplating . Storage conditions typically recommend 2–8°C to maintain stability .

Properties

IUPAC Name |

2-chlorobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDDNDMKBNLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)Cl.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Preparation Methods

Oleum-Mediated Sulfonation

The reaction employs oleum with 20–100% free SO₃, typically at elevated temperatures (90–120°C). Key steps include:

-

Reagent Setup : Oleum is introduced into a reaction vessel, followed by gradual addition of 4-chlorobenzaldehyde.

-

Reaction Conditions :

Post-reaction, the mixture is quenched with ice or water, precipitating the sulfonic acid. For 2-chlorobenzenesulfonic acid hydrate, analogous protocols likely replace the aldehyde with chlorobenzene, though specific data remain proprietary.

Table 1: Sulfonation Parameters and Yields (Adapted from EP0038999B1)

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Oleum SO₃ Concentration | 25% | 35% |

| Reaction Temperature | 90°C | 110°C |

| Reaction Time | 4 hours | 2 hours |

| Yield | 79.5% | 78% |

Isolation and Hydration

Isolation of the sulfonic acid hydrate involves precise control of sulfuric acid concentration during hydrolysis. The patent specifies adjusting the post-reaction mixture to 40–60% sulfuric acid by weight to precipitate the free sulfonic acid. Subsequent neutralization with bases (e.g., NaOH, K₂CO₃) yields salts with purities exceeding 89%. Hydration likely occurs during aqueous workup, as the compound crystallizes with water molecules.

Neutralization and Salt Formation

-

Sodium Salt Synthesis :

-

Potassium and Ammonium Salts : Similar protocols apply, though yields vary with base solubility.

Comparative Analysis with Historical Methods

Prior methods (e.g., DE-OS 19 23 267) used milder sulfonation conditions (5% oleum, 90°C) but required stoichiometric SO₃ and prolonged reaction times (7+ hours). The modern approach in EP0038999B1 reduces reaction times by 50–90% and improves yields by 5–10% through optimized SO₃ ratios and temperature control.

Industrial-Scale Considerations

Solvent and Reagent Efficiency

-

Oleum Reuse : Residual sulfuric acid from one batch can serve as the solvent for subsequent reactions, minimizing waste.

-

Temperature Gradients : Gradual heating prevents side reactions (e.g., over-sulfonation), critical for maintaining regioselectivity in 2-chlorobenzenesulfonic acid synthesis.

Challenges and Optimization Opportunities

-

Byproduct Formation :

-

Sulfur dioxide (SO₂) emission during quenching requires scrubbing systems.

-

Trace sulfuric acid in the final product necessitates repeated crystallizations.

-

-

Scale-Up Limitations :

-

Exothermic sulfonation demands robust cooling infrastructure.

-

Batch variability in hydration states complicates stoichiometric calculations.

-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chlorobenzenesulfonic acid hydrate, and how can its purity be validated?

- Methodology : The compound is synthesized via sulfonation of chlorobenzene using chlorosulfonic acid or sulfuric acid under controlled conditions. For isomer-specific synthesis (e.g., avoiding 3- or 4-chloro byproducts), sulfuric acid-mediated isomerization of 2-chlorobenzenesulfonic acid at 190°C achieves 97% conversion to the 4-isomer after 3 hours .

- Validation : Purity is confirmed via ¹H NMR to quantify isomer ratios (e.g., 2- vs. 4-chloro derivatives) and HPLC for separation of sulfonic acid byproducts .

Q. How can researchers characterize the structural and physicochemical properties of 2-chlorobenzenesulfonic acid hydrate?

- Techniques :

- X-ray crystallography or FT-IR to confirm sulfonic acid group (-SO₃H) and hydration state.

- Thermogravimetric analysis (TGA) to assess thermal stability and dehydration kinetics.

- Titration to quantify acid strength (pKa ~ -2 to -3 typical for sulfonic acids).

Q. What are the key reactions involving 2-chlorobenzenesulfonic acid hydrate in organic synthesis?

- Reactions :

- Sulfone formation : React with chlorobenzene to synthesize dichlorodiphenyl sulfones, though 2,4′- and 3,4′-isomers are common byproducts requiring chromatographic purification .

- Substitution : The chlorine atom can be replaced via nucleophilic aromatic substitution using amines or alkoxides under basic conditions .

Advanced Research Questions

Q. How can researchers address isomerization challenges during the synthesis of 4,4′-dichlorodiphenyl sulfone from 2-chlorobenzenesulfonic acid hydrate?

- Methodology :

- Isomer enrichment : Heat 2-chlorobenzenesulfonic acid with 85% sulfuric acid at 190°C for 3 hours to convert >95% to 4-chlorobenzenesulfonic acid, minimizing undesired isomers in downstream reactions .

- Byproduct removal : Use recrystallization or column chromatography to isolate 4,4′-dichlorodiphenyl sulfone from 2,4′- and 3,4′-isomers .

- Data :

| Reaction Time (h) | 2-CBSA (%) | 4-CBSA (%) |

|---|---|---|

| 0 | 100 | 0 |

| 0.5 | 55 | 45 |

| 3 | 3 | 97 |

Q. What analytical strategies resolve contradictions in reaction outcomes when 2-chlorobenzenesulfonic acid hydrate is used as a precursor?

- Approach :

- Mechanistic studies : Use isotopic labeling (e.g., ³⁶Cl) to track chlorine migration during isomerization.

- Kinetic modeling : Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., acid-catalyzed sulfonic group rearrangement) .

- Troubleshooting : Discrepancies in product ratios often arise from incomplete isomerization or competing side reactions (e.g., sulfonic acid decomposition at >200°C).

Q. How can researchers optimize reaction conditions to minimize byproducts in sulfone synthesis?

- Parameters :

- Temperature : Maintain <200°C to prevent decomposition of sulfonic acid intermediates.

- Catalyst : Use excess sulfuric acid (≥3 equivalents) to drive isomerization equilibrium toward 4-chlorobenzenesulfonic acid .

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of sulfonic acids, improving reaction homogeneity .

Q. What advanced spectroscopic methods are critical for analyzing 2-chlorobenzenesulfonic acid hydrate in complex mixtures?

- Techniques :

- 2D NMR (HSQC, HMBC) to assign proton-carbon correlations in sulfonic acid derivatives.

- High-resolution mass spectrometry (HRMS) to confirm molecular ions and hydration states.

- Raman spectroscopy to detect sulfonate vibrational modes (~1150 cm⁻¹) in aqueous solutions.

Methodological and Safety Considerations

Q. What safety protocols are essential when handling 2-chlorobenzenesulfonic acid hydrate?

- Hazards : Corrosive (sulfonic acid group), potential skin/eye irritant.

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with bicarbonate before disposal .

Q. How should researchers manage environmental risks associated with chlorinated sulfonic acid waste?

- Waste treatment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.